molecular formula C17H19F3N2O3 B2417857 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 920178-15-0

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2417857
CAS RN: 920178-15-0
M. Wt: 356.345
InChI Key: INMKNNIXTIKIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas, including drug discovery and development, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Catalytic Activity in Cyclohexene Oxidation

Research involving similar compounds has explored their catalytic properties. For instance, the study on new soluble peripherally tetra-substituted Co(II), Fe(II) phthalocyanines reveals these complexes' role in catalyzing the oxidation of cyclohexene, showing potential for applications in synthetic chemistry and industrial processes where selective oxidation is crucial (E. Saka, D. Çakır, Z. Bıyıklıoğlu, & H. Kantekin, 2013).

Polymer Science

In polymer science, compounds with similar functionalities have been investigated for their optical storage capabilities and polymerization behavior. The study on azo polymers for reversible optical storage highlights the cooperative motion of polar side groups in amorphous polymers, which could inform the design of new materials for optical data storage and photonic applications (X. Meng, A. Natansohn, C. Barrett, & P. Rochon, 1996).

Anticancer Research

The exploration of polyamine analogs for anticancer applications showcases the potential of structurally similar compounds in inducing programmed cell death in cancer cells, offering a pathway to develop new antitumor agents (H. Ha, P. Woster, J. Yager, & R. Casero, 1997).

Catalysis and Material Science

Studies on nitrogen-doped carbon nanotubes (NCNTs) for the selective allylic oxidation of cyclohexene demonstrate the potential of using structurally related compounds in catalysis, particularly in developing metal-free catalysts for environmental and industrial chemistry applications (Yong Cao, Hao Yu, F. Peng, & Hongjuan Wang, 2014).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O3/c18-17(19,20)25-14-8-6-13(7-9-14)22-16(24)15(23)21-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMKNNIXTIKIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.